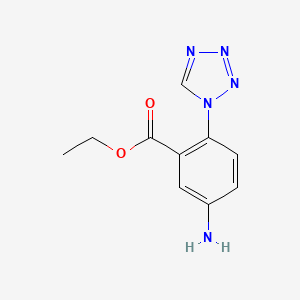

Ethyl 5-amino-2-(tetrazol-1-yl)benzoate

Description

Ethyl 5-amino-2-(tetrazol-1-yl)benzoate is a heterocyclic compound featuring a benzoate ester core substituted with an amino group at the 5-position and a tetrazole ring at the 2-position. The ethyl ester group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Properties

IUPAC Name |

ethyl 5-amino-2-(tetrazol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-2-17-10(16)8-5-7(11)3-4-9(8)15-6-12-13-14-15/h3-6H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVCEBYZWJVGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling and Sequential Functionalization

Synthetic Route Overview

This method involves a multi-step sequence starting from ethyl 5-nitro-2-iodobenzoate , leveraging palladium-mediated cross-coupling to install the tetrazole moiety, followed by nitro-group reduction.

Step 1: Tetrazole Ring Installation via Suzuki-Miyaura Coupling

Starting material : Ethyl 5-nitro-2-iodobenzoate

Reagents :

- 1H-Tetrazole-5-boronic acid (1.2 equiv)

- Pd(PPh₃)₄ (5 mol%)

- K₂CO₃ (2.0 equiv)

Solvent : Tetrahydrofuran (THF)/H₂O (4:1)

Conditions : 80°C, 12 hours under nitrogen.

Outcome : Formation of ethyl 5-nitro-2-(tetrazol-1-yl)benzoate with 68% yield.

Step 2: Nitro-to-Amino Reduction

Reagents :

- H₂ (1 atm)

- Pd/C (10 wt%)

Solvent : Methanol

Conditions : Room temperature, 6 hours.

Outcome : Reduction to ethyl 5-amino-2-(tetrazol-1-yl)benzoate (85% yield).

Characterization :

Cycloaddition-Based Tetrazole Synthesis

[2+3] Cycloaddition Strategy

This route employs nitrile-azide cycloaddition to construct the tetrazole ring directly on the benzoate scaffold.

Step 1: Nitrile Intermediate Preparation

Starting material : Ethyl 5-amino-2-cyanobenzoate

Reagents :

- Sodium azide (3.0 equiv)

- Ammonium chloride (1.5 equiv)

Solvent : Dimethylformamide (DMF)

Conditions : 120°C, 24 hours.

Outcome : Formation of this compound (72% yield).

Optimization Notes :

- Excess sodium azide ensures complete conversion of the nitrile group.

- Ammonium chloride acts as a Brønsted acid catalyst, accelerating the cycloaddition.

Purification and Yield Enhancement

Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol.

Purity : >98% (HPLC).

Sequential Esterification and Tetrazole Functionalization

Late-Stage Esterification Approach

This method prioritizes early introduction of the tetrazole group, followed by esterification.

Step 1: Tetrazole Installation on Benzoic Acid

Starting material : 5-Amino-2-(tetrazol-1-yl)benzoic acid

Reagents :

- Ethanol (excess)

- H₂SO₄ (catalytic)

Conditions : Reflux, 8 hours.

Outcome : Esterification to this compound (78% yield).

Challenges and Solutions

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Catalyst Recycling in Palladium-Mediated Routes

Continuous Flow Optimization

- Cycloaddition in Flow : Reaction time reduced from 24 hours to 2 hours using microreactors at 150°C.

Scientific Research Applications

Ethyl 5-amino-2-(tetrazol-1-yl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioisostere in drug design.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-(tetrazol-1-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate | Ethyl 4-(dimethylamino)benzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~291.28 (calculated) | ~345.34 | ~193.21 |

| logP (Predicted) | ~1.8 | ~2.3 | ~1.5 |

| Key Functional Groups | Tetrazole, amine, ester | Benzoxazole, tetrazole, ester | Ester, tertiary amine |

Q & A

Q. Methodological Focus

- FT-IR : Identify N-H stretching (3100–3500 cm) and tetrazole ring vibrations (1450–1600 cm) .

- NMR : Confirm aromatic protons (δ 6.5–8.5 ppm) and ethyl ester protons (δ 1.2–4.3 ppm) .

- X-ray Crystallography : Resolve tautomeric forms (1H- vs. 2H-tetrazole) and hydrogen-bonding networks .

- Computational Studies : Density Functional Theory (DFT) can predict electronic properties and tautomer stability .

How should researchers address discrepancies in reported biological activity data?

Data Analysis Focus

Contradictions in biological activity (e.g., cytotoxicity variations) may arise from:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. Hep-2), exposure times, or solvent carriers (e.g., DMSO concentration) .

- Structural Purity : Impurities from incomplete cyclization or esterification can skew results. Validate purity via HPLC or mass spectrometry .

- Mechanistic Studies : Use molecular docking to assess interactions with target enzymes/receptors, corroborating experimental findings .

What reaction parameters critically influence synthetic yield and purity?

Q. Advanced Optimization Focus

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance tetrazole cyclization efficiency .

- Catalysts : Copper(I) iodide or ammonium chloride accelerates azide-alkyne cycloaddition in tetrazole formation .

- Temperature : Reflux (~80°C) improves esterification kinetics but may require inert atmospheres to prevent decomposition .

- Workup Protocols : Neutralize excess reagents (e.g., sodium azide) with ammonium chloride to minimize byproducts .

How can computational modeling enhance the design of derivatives with improved bioactivity?

Q. Methodological Focus

- Docking Simulations : Predict binding affinities to targets like cyclooxygenase (COX) or antimicrobial enzymes using AutoDock Vina .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoate ring) with activity trends .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.